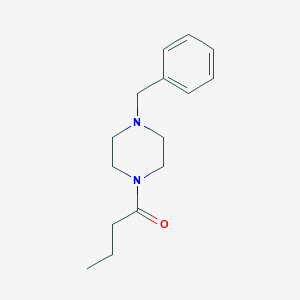![molecular formula C23H22N4O3 B332738 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE](/img/structure/B332738.png)
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to yield the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s phenoxy and methoxy groups can modulate its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
- 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazole and phenoxy groups enhances its stability and versatility in various applications .
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-11-22(16(2)12-15)30-14-23(28)24-17-5-10-20-21(13-17)26-27(25-20)18-6-8-19(29-3)9-7-18/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
YXSSBRXVASOBIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332655.png)


![METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332659.png)

![2-(2,4-dimethylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332665.png)

![Butyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B332669.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B332671.png)
![2,4-dichloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332672.png)
![Ethyl 6-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332673.png)
![3-chloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332675.png)


